molecular formula C25H24N6O2 B6153553 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 936563-87-0

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B6153553
CAS No.: 936563-87-0
M. Wt: 440.5
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Description

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound belonging to the class of pyrazolopyrimidines

Mechanism of Action

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the survival and proliferation of B-cells .

Mode of Action

The compound acts as a selective and covalent inhibitor of BTK . It binds irreversibly to BTK, thereby inhibiting its activity . This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B-cell cancers .

Biochemical Pathways

By inhibiting BTK, the compound disrupts the B-cell receptor pathway . This disruption can lead to the inhibition of B-cell proliferation and survival, thereby exerting its therapeutic effects against B-cell malignancies .

Pharmacokinetics

The compound is metabolized in the liver, primarily by the enzymes CYP3A and CYP2D6 . Its elimination half-life is approximately 4-6 hours, and it is excreted mainly in the feces (80%) and urine (10%) . These properties influence the compound’s bioavailability and dosage regimen.

Result of Action

The inhibition of BTK by the compound leads to the disruption of the B-cell receptor pathway, resulting in the inhibition of B-cell proliferation and survival . This can lead to a reduction in the number of malignant B-cells, thereby treating B-cell malignancies .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its metabolism by CYP3A and CYP2D6 can be affected by other substances that induce or inhibit these enzymes . Additionally, its lipophilicity allows it to easily diffuse into cells , which can be influenced by the lipid composition of the cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidinone core. One common approach is the reaction of 4-phenoxyphenylamine with a suitable pyrazolopyrimidinone derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

  • Medicine: The compound is being explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Ibrutinib: A well-known drug used in the treatment of certain types of cancer.

  • Pyrazolopyrimidinone derivatives: Other derivatives within the same class that may have different biological activities and applications.

Properties

CAS No.

936563-87-0

Molecular Formula

C25H24N6O2

Molecular Weight

440.5

Purity

95

Origin of Product

United States

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